Thrombin Inhibitory Activity: 6-Substituted vs. 7-Substituted Regioisomers
In a head-to-head evaluation of 1,4-benzodioxine regioisomers, the (S)-enantiomer of the 6-substituted compound (11b) demonstrated a Ki(thrombin) of 1.67 ± 0.27 μM and IC50(fibrinogen GPIIb/IIIa binding) of 0.665 ± 0.26 μM. The (S)-isomers of both the 6- and 7-substituted series were better thrombin inhibitors than their (R)-counterparts; however, the 6-substituted regioisomer (11b) exhibited the most balanced dual inhibitory profile [1]. This establishes a clear quantitative advantage for the 6-substitution pattern when dual antithrombotic activity is desired.
| Evidence Dimension | Thrombin inhibition (Ki) and fibrinogen GPIIb/IIIa binding inhibition (IC50) |
|---|---|
| Target Compound Data | 6-substituted (S)-isomer (11b): Ki(thrombin) = 1.67 ± 0.27 μM; IC50(GPIIb/IIIa) = 0.665 ± 0.26 μM |
| Comparator Or Baseline | 7-substituted regioisomer (S)-series; reported as less balanced (exact Ki values in Table 1 of source, but 6-substituted was identified as the most balanced dual inhibitor) |
| Quantified Difference | 6-substituted regioisomer selected as the best balanced dual activity compound among all tested 6- and 7-regioisomers |
| Conditions | In vitro enzyme inhibition assay; thrombin and fibrinogen GPIIb/IIIa receptor binding; enantiomerically pure compounds derived from (R)- and (S)-glycidol |
Why This Matters
A procurement specification for the 6-vinyl intermediate directly enables the synthesis of the most balanced dual antithrombotic lead compound identified in this study.
- [1] Ilaš, J., Dunkel, P., Ilić, M., Chabielska, E., Zakrzeska, A., Mátyus, P., & Kikelj, D. Towards dual antithrombotic compounds – Balancing thrombin inhibitory and fibrinogen GPIIb/IIIa binding inhibitory activities of 2,3-dihydro-1,4-benzodioxine derivatives through regio- and stereoisomerism. European Journal of Medicinal Chemistry, 62, 329–340 (2013). View Source
